2-(4-Chlorophenyl)benzene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(14,15)16/h1-8H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWVRMIAXFNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350727-76-2 | |
| Record name | 2-(4-chlorophenyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl Benzene 1 Sulfonamide
Established Synthetic Routes for 2-(4-Chlorophenyl)benzene-1-sulfonamide and its Positional Isomers
Multi-step Organic Synthesis Strategies
Multi-step strategies are essential for the regioselective construction of this compound. A common and effective approach is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a copper-catalyzed Ullmann-type coupling reaction can be employed to form the biaryl linkage. This involves the reaction of an aryl halide with an appropriate coupling partner. nih.gov
A representative synthetic sequence could involve:
Sulfonamide Formation: An ortho-substituted aniline (B41778), such as 2-bromoaniline, is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine (B92270) to form the N-arylsulfonamide precursor.
Cross-Coupling: The resulting N-(2-bromophenyl)-4-chlorobenzenesulfonamide can then undergo an intramolecular or intermolecular cyclization or coupling. However, a more direct route for the target compound involves coupling a pre-formed sulfonamide with an aryl halide.
Alternative Coupling-First Approach: A more versatile strategy involves first performing a Suzuki or Ullmann cross-coupling reaction. For example, 2-bromobenzenesulfonyl chloride could be coupled with 4-chlorophenylboronic acid. The resulting 2-(4-chlorophenyl)benzenesulfonyl chloride intermediate is then reacted with ammonia (B1221849) to yield the final product, this compound. nih.gov
Protecting groups are often utilized in these multi-step syntheses to prevent unwanted side reactions with reactive functional groups, such as amines. utdallas.edu The acetyl group is a common protecting group for amines, which can be removed in the final step of the synthesis. utdallas.edu
Optimization of Reaction Conditions and Reagent Selection
The efficiency and yield of the synthesis of biaryl sulfonamides are highly dependent on the chosen reaction conditions. Optimization involves the careful selection of catalysts, solvents, bases, and temperature.
For copper-catalyzed cross-coupling reactions, combinations such as Copper(I) iodide (CuI) with L-proline as a ligand and potassium phosphate (B84403) (K3PO4) as the base in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 120 °C) have proven effective. nih.gov The use of microwave irradiation can sometimes accelerate these reactions. nih.gov
Recent advancements have introduced magnetically separable nanoparticles as catalyst supports, which facilitates catalyst recovery and reuse, aligning with green chemistry principles. jsynthchem.com For the sulfonylation of amines with sulfonyl chlorides, various bases and solvents have been explored to maximize yield and purity.
Below is a table summarizing various reaction conditions used in the synthesis of sulfonamides and their precursors.
| Reaction Type | Catalyst / Reagent | Base | Solvent | Temperature | Yield | Reference |
| Cross-Coupling | CuI, L-proline | K3PO4 | DMSO | 120 °C (Microwave) | Good | nih.gov |
| Sulfonylation | None | Pyridine | Dichloromethane | Room Temp | 11% | nih.gov |
| Sulfonylation | MNPs-AHBA-Cu | K2CO3 | PEG | 80 °C | 95% (model) | jsynthchem.com |
| Sulfonylation | Trichloroacetonitrile, PPh3 | Amine/Base | Dichloromethane | - | High | ekb.eg |
| N-Arylation | Cu Catalyst | - | - | - | Quantitative | ekb.eg |
Synthesis of this compound Derivatives and Structural Analogs
The core structure of this compound serves as a scaffold for the synthesis of a diverse range of derivatives and analogs through modifications at three primary locations: the sulfonamide nitrogen, the chlorophenyl ring, and the benzene-1-sulfonamide core itself.
Derivatization at the Sulfonamide Nitrogen Atom
The most common derivatization involves the substitution of one or both hydrogen atoms on the sulfonamide nitrogen. This is typically achieved by reacting the corresponding sulfonyl chloride, 2-(4-chlorophenyl)benzenesulfonyl chloride, with a primary or secondary amine. google.com This nucleophilic substitution reaction is versatile, allowing for the introduction of a wide array of alkyl, aryl, and heterocyclic moieties at the nitrogen atom. nih.govnih.gov
For example, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was accomplished by first creating the sulfamoyl-benzoyl chloride intermediate, which was then reacted with a variety of anilines and amines to yield the final N-substituted products. nih.gov
A more advanced strategy for functionalizing primary sulfonamides involves the activation of the typically poorly nucleophilic NH2 group. This can be done using a pyrylium (B1242799) salt, which facilitates the in-situ formation of a highly reactive sulfonyl chloride intermediate that can then react with various nucleophiles. researchgate.net
The table below provides examples of N-substituted sulfonamide derivatives synthesized from related sulfonyl chlorides.
| Sulfonyl Chloride Precursor | Amine/Nucleophile | Resulting N-Substitution | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride | Various Amines | N-(aryl/alkyl)phosphonates | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | Anilines/Heterocyclic Amines | N-(aryl/heterocyclyl)amides | nih.gov |
| 4-bromobenzenesulfonyl chloride | Benzylamine | N-benzyl | google.com |
| 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine core | Various sulfonyl chlorides | N-sulfonylpiperazine | mdpi.com |
Substitution Effects on the Chlorophenyl Moiety
Introducing substituents onto the chlorophenyl ring of this compound is typically achieved by starting with appropriately substituted raw materials rather than by direct modification of the final product. The chemical inertness of the C-Cl and aromatic C-H bonds makes late-stage functionalization challenging.
The synthesis of analogs with different substitution patterns on the chlorophenyl ring relies on using a substituted starting material in the key cross-coupling step. For instance, in a Suzuki coupling, instead of 4-chlorophenylboronic acid, one could use 4-chloro-3-methylphenylboronic acid or 4-chloro-3-(trifluoromethyl)phenylboronic acid to generate analogs with additional substituents. Similarly, in an Ullmann coupling, a substituted bromo- or iodobenzene (B50100) can be used.
Studies on related benzenesulfonamide (B165840) structures have shown that introducing groups like a second chlorine atom or a trifluoromethyl group at the 3-position of the aniline-derived ring can significantly influence the properties of the molecule. nih.gov
Modifications and Ring Fusions on the Benzene-1-sulfonamide Core
Significant structural diversity can be achieved by altering or replacing the benzene-1-sulfonamide core. This can range from replacing the benzene (B151609) ring with a heterocycle to fusing additional rings onto the core structure.
Heterocyclic Cores: Research has demonstrated the synthesis of analogs where the benzenesulfonamide moiety is replaced entirely. For example, starting from 4-chlorobenzoic acid, a multi-step synthesis afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which was converted to the corresponding sulfonyl chloride and subsequently reacted with amines to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. nih.gov
Fused Ring Systems: More complex analogs featuring fused rings have also been synthesized. In one instance, 2-aminobenzothiazole (B30445) was reacted with 4-chlorobenzenesulfonyl chloride to produce a complex bis-sulfonamide, 4-Chloro-N-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydrobenzo[d]thiazol-2-ylidene}benzene-sulfonamide, where the sulfonamide is part of a larger, fused heterocyclic system. nih.govnih.gov
Bridged and Medium-Sized Rings: Advanced electrochemical methods have been developed for creating highly complex bridged or fused sulfonamides. An electrooxidative radical cascade cyclization of 1,6-enynes has been used to access novel sulfonamides containing challenging 7- and 9-membered medium-sized rings. nih.govgoettingen-research-online.dersc.org This metal- and oxidant-free method represents a modern approach to constructing topologically complex sulfonamide-containing molecules. nih.govgoettingen-research-online.dersc.org
Green Chemistry Principles Applied to this compound Synthesis
The synthesis of sulfonamides, including this compound, has traditionally involved the reaction of sulfonyl chlorides with amines in the presence of an organic base. frontiersrj.comresearchgate.net However, modern synthetic chemistry is increasingly driven by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. Several environmentally benign methods have been developed that are applicable to the synthesis of this target compound. researchgate.net
A significant advancement is the use of water as a solvent, replacing volatile organic compounds (VOCs). sci-hub.se Deng and Mani have described a facile method for synthesizing sulfonamides in an aqueous medium, which involves the reaction of equimolar amounts of an amino compound and an arylsulfonyl chloride under dynamic pH control with sodium carbonate. sci-hub.sersc.org This approach eliminates the need for organic bases and simplifies product isolation to a mere filtration step after acidification, resulting in excellent yields and high purity. rsc.org This methodology is particularly advantageous as it reduces waste and avoids the use of toxic solvents.
Another green approach involves conducting the synthesis under catalyst-free and solvent-free ("neat") conditions. sci-hub.seresearchgate.net For instance, the reaction between a sulfonyl chloride and a silylated amine can proceed without any solvent, yielding the desired sulfonamide and trimethylsilyl (B98337) chloride as the only byproduct. sci-hub.se This byproduct can be easily removed by distillation, representing a highly atom-economical route. sci-hub.se These methods underscore a shift towards more sustainable and efficient chemical manufacturing processes.
Table 1: Comparison of Synthetic Approaches for Sulfonamides
| Feature | Traditional Method | Green Chemistry Method (in Water) sci-hub.sersc.org | Green Chemistry Method (Neat) sci-hub.se |
|---|---|---|---|
| Solvent | Organic Solvents (e.g., Chloroform, Pyridine) | Water | None (Solvent-free) |
| Base | Organic Bases (e.g., Pyridine, Triethylamine) | Inorganic Base (e.g., Na₂CO₃) | None required |
| Reactant Ratio | Often requires excess amine/base | Equimolar amounts | Equimolar amounts |
| Work-up | Extraction, washing, chromatography | Simple filtration after acidification | Distillation of byproduct |
| Byproducts | Amine hydrochlorides, excess reagents | NaCl, CO₂ | Trimethylsilyl chloride |
| Environmental Impact | High (use of VOCs, hazardous bases) | Low (benign solvent, simple work-up) | Very Low (no solvent, high atom economy) |
Advanced Purification and Spectroscopic Characterization Techniques for this compound and its Synthesized Analogs
The isolation and characterization of this compound and its analogs require robust purification and analytical techniques to ensure high purity and confirm the molecular structure.
Advanced Purification Techniques
Following synthesis, crude sulfonamides are typically purified to remove unreacted starting materials, reagents, and byproducts. A common and effective method for crystalline solids like N-aryl benzenesulfonamides is recrystallization. For compounds similar to this compound, recrystallization from dilute ethanol (B145695) has proven effective in yielding high-purity single crystals suitable for X-ray diffraction studies. nih.govnih.gov The choice of solvent is critical; alcohols are often used, though their use can sometimes lead to material loss if the compound has high solubility. google.com
For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method. Thin Layer Chromatography (TLC) is often used initially to determine the appropriate solvent system for separation. ctppc.org
Spectroscopic Characterization Techniques
A combination of spectroscopic methods is employed to elucidate and confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework. For a related compound, 4-methyl-N-propylbenzenesulfonamide, the aromatic protons appear as distinct doublets of doublets of doublets in the range of δ 7.31-7.70 ppm, while the aliphatic protons appear at higher fields. ctppc.org For this compound, one would expect a complex multiplet pattern in the aromatic region (approx. δ 7.0-8.0 ppm) due to the protons on the two distinct phenyl rings, and a broad singlet for the -NH₂ protons.
Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the key functional groups. Benzenesulfonamides exhibit characteristic absorption bands. ctppc.org The N-H stretching vibrations of the sulfonamide group typically appear in the range of 3100-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group are strong and readily identifiable, usually found near 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively. ctppc.org
Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact molecular weight and elemental composition. The PubChem database lists the molecular formula of this compound as C₁₂H₁₀ClNO₂S with a monoisotopic mass of 267.0121 Da. uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, are also available for different adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu
X-ray Crystallography : This technique provides unambiguous confirmation of the molecular structure and reveals detailed three-dimensional information, including bond lengths, bond angles, and torsion angles. Studies on closely related analogs, such as N-(4-chlorophenyl)-2,4-dimethylbenzenesulfonamide and 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, show that the molecules are typically bent at the sulfur atom. nih.govresearchgate.net For example, in C₁₄H₁₄ClNO₂S, the C—SO₂—NH—C torsion angle is 57.7 (2)°, and the two benzene rings are tilted relative to each other by 68.1 (1)°. nih.gov Similar structural parameters would be expected for this compound.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | Multiplets in the range δ 7.0-8.0 ppm | ctppc.org |
| Amine Protons (-NH₂) | Broad singlet (exchangeable with D₂O) | ctppc.org | |
| IR Spectroscopy | N-H Stretch | 3100-3500 cm⁻¹ | ctppc.org |
| S=O Asymmetric Stretch | ~1350 cm⁻¹ | ctppc.org | |
| S=O Symmetric Stretch | ~1170 cm⁻¹ | ctppc.org | |
| Mass Spectrometry | Molecular Formula | C₁₂H₁₀ClNO₂S | uni.lu |
| Monoisotopic Mass | 267.0121 Da | uni.lu |
| X-ray Crystallography | Molecular Geometry | Bent at the sulfur atom; specific torsion and dihedral angles | nih.govresearchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr of 2 4 Chlorophenyl Benzene 1 Sulfonamide Analogs
Conformational Preferences and Stereochemical Effects on Biological Activity
The three-dimensional arrangement of the 2-(4-chlorophenyl)benzene-1-sulfonamide scaffold is a critical determinant of its biological efficacy. The molecule's conformation is largely defined by the torsion angle of the C—SO2—NH—C segment and the relative orientation of the two benzene (B151609) rings.
In a closely related analog, 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, X-ray crystallography revealed that the molecule is twisted at the sulfur atom, with a C—SO2—NH—C torsion angle of 57.6 (3)°. nih.gov The two benzene rings in this structure are significantly tilted relative to each other, at an angle of 84.7 (1)°. nih.gov This twisted conformation is a common feature in this class of compounds. For instance, studies on 2,6-diarylbenzenesulfonamides show a preference for an eclipsed conformation where the flanking aromatic rings are positioned close to the central sulfonamide moiety. sdu.dk
The stereospecificity of these interactions can be profound. In certain propanamide-based antagonists, the (S)-configuration was found to be 30- to 40-fold more potent than the (R)-isomer, a difference attributed to the precise hydrogen bonding patterns enabled by the specific stereochemistry.
Influence of the 4-Chlorophenyl Substituent on Molecular Recognition and Efficacy
The 4-chlorophenyl group is not a passive component of the scaffold; it plays a direct role in molecular recognition and efficacy through steric and electronic contributions. The chlorine atom, being an electron-withdrawing group, modulates the electronic properties of the phenyl ring it is attached to. This influences the strength of interactions such as π-π stacking with aromatic residues in a target's binding pocket.
Structure-activity relationship studies have consistently demonstrated the importance of substitutions on the aromatic rings. For example, in a series of Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, substitutions at the position analogous to the chloro-group's location (position 4 of the benzene ring) were associated with higher transcriptional activity. nih.gov Similarly, research on other sulfonamide series showed that derivatives bearing a 4-chlorobenzene-1-sulfonyl group had distinct activity profiles compared to analogs with other substituents. researchgate.net
The presence and position of a halogen can be critical for restoring or conferring biological activity. In one study of transporter inhibitors, replacing a larger naphthalene (B1677914) moiety with a simple benzene ring abolished activity; however, the subsequent addition of a chlorine atom to that benzene ring successfully restored the inhibitory effect on the target. frontiersin.org This highlights how the specific electronic and steric profile of the 4-chlorophenyl group can be crucial for fitting into a binding site and establishing effective molecular recognition.
Role of the Sulfonamide Functional Group in Ligand-Target Interactions
The sulfonamide (-SO2NH-) functional group is a cornerstone of the pharmacological activity of this class of compounds, acting as a critical pharmacophore. nih.govresearchgate.net It is a versatile functional group that can engage in several key non-covalent interactions, most notably hydrogen bonding. nih.gov The two oxygen atoms are strong hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. researchgate.net
Crystal structures confirm that the sulfonamide group readily forms intermolecular N—H⋯O(S) hydrogen bonds, which often link molecules into dimers in the solid state. nih.gov In the context of a biological target, these hydrogen bonds are crucial for anchoring the ligand in the binding pocket. Molecular docking studies of sulfonamide inhibitors have repeatedly identified hydrogen bonds as a primary driver of binding affinity. nih.gov
Beyond classical hydrogen bonding, the sulfonamide moiety engages in other subtle but significant interactions. As previously mentioned, the N-H group can form intramolecular NH–π interactions with an adjacent aryl ring. sdu.dk The strength of this interaction is modulated by substituents on the ring; electron-donating groups on the ring lead to stronger NH–π interactions. sdu.dk The sulfonamide group is also considered a bioisostere of carboxylic acids and amides, meaning it can replace these groups while maintaining or improving biological activity due to its similar steric and electronic properties but greater metabolic stability. researchgate.net
Impact of Peripheral and Core Substitutions on the Pharmacological Profile
Modifying the core structure or adding peripheral substituents to the this compound scaffold can dramatically alter its pharmacological profile, including potency and selectivity. SAR studies systematically explore these changes to optimize a compound's properties.
Substitutions on the benzene rings are a primary focus of optimization. In one study of PPARγ modulators, replacing the standard dichlorobenzene ring with a naphthalene moiety, thereby increasing hydrophobicity, led to a drastic loss of potency, with the EC₅₀ value dropping from the nanomolar range to 4289 nM. nih.gov This suggests that an optimal size and electronic distribution of this ring system is necessary for high activity. nih.gov
The following table, based on data from analogs of the PPARγ modulator INT131, illustrates the impact of substitutions on Ring A, the part of the molecule analogous to the 2-phenylbenzene portion of the target compound.
| Compound | Ring A Substitutions | Potency (EC₅₀, nM) |
|---|---|---|
| Analog 1 (INT131) | 2,4-dichloro | 2 nM |
| Analog 2 | 4-chloro | 14 nM |
| Analog 3 | 2-chloro | 119 nM |
| Analog 4 | Naphthalene | 4289 nM |
| Analog 5 | Unsubstituted | No Binding |
Similarly, modifications to the linker region or the second aromatic ring can yield significant changes. In a series of phosphodiesterase 4 (PDE4) inhibitors, subtle changes to the substituents led to varied inhibitory constants (IC₅₀) against different enzyme isoforms, demonstrating that peripheral modifications can tune selectivity. nih.gov For example, compound 6a (LASSBio-448) showed a better inhibitory index for PDE4D/PDE4A compared to the reference drug rolipram. nih.gov
Another SAR study on transporter inhibitors showed that adding a methyl or ethyl group to one of the phenyl rings could regain inhibitory activity that was lost from a previous modification. frontiersin.org This demonstrates that even small alkyl groups can provide the necessary steric or hydrophobic interactions to restore a favorable pharmacological profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.com This approach is invaluable in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and reducing the need for extensive experimental testing. jocpr.comnih.gov
A QSAR study begins with a dataset of compounds with known activities. nih.gov For each molecule, a large number of 'molecular descriptors' are calculated. These descriptors quantify various physicochemical properties such as:
Topological descriptors: Describing atomic connectivity and molecular branching.
Electronic descriptors: Quantifying features like electronegativity and polarizability (e.g., GATSe2). nih.gov
Quantum-chemical descriptors: Related to the electronic structure of the molecule.
Constitutional descriptors: Simple counts of atoms, bonds, or rings.
Physicochemical descriptors: Such as logP (lipophilicity) and Topological Polar Surface Area (TPSA). researchgate.net
Using statistical methods like Multiple Linear Regression (MLR), a model is generated that links a subset of these descriptors to the observed biological activity. researchgate.netbrieflands.com A typical QSAR model might take the form of an equation where activity is a function of several descriptors. For instance, a study on antitubercular agents found that descriptors like MLFER_S (related to polarizability) and the number of halogen atoms positively correlated with activity. nih.gov
The predictive power of a QSAR model is assessed through rigorous validation, using metrics like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (R²cv or Q²). nih.govresearchgate.net A robust and predictive model can then be used to screen virtual libraries of compounds or to guide the synthesis of new derivatives with potentially enhanced activity. For example, if a QSAR model for a series of sulfonamides indicates that a lower TPSA and higher polarizability are beneficial for activity, medicinal chemists can focus on modifications that achieve these properties.
| Descriptor Example | Type | Potential Interpretation in a Model |
|---|---|---|
| TPSA (Topological Polar Surface Area) | Physicochemical | Relates to membrane permeability and hydrogen bonding capacity. |
| MLFER_S | Electronic | Represents the molecule's polarizability. |
| nAtomP | Constitutional | Count of atoms in a specific path, relating to size/bulk. |
| GATSe2 | Electronic | Geary autocorrelation descriptor related to electronegativities. |
| BCUT | Topological | Encodes information about atomic properties like charge and polarizability in relation to topology. |
Mechanistic Investigations of Biological Activity of 2 4 Chlorophenyl Benzene 1 Sulfonamide
Enzyme Inhibition Potentials and Underlying Mechanisms
The sulfonamide group is a well-established pharmacophore known to interact with various metalloenzymes. The biological activity is often dictated by the nature and position of substituents on the aromatic rings.
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport. nih.govnih.gov The inhibitory mechanism involves the coordination of the sulfonamide group (SO₂NH₂) to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide (B78521) ion. nih.gov
Table 1: General Inhibition Data for Representative Benzenesulfonamide (B165840) Derivatives Against Carbonic Anhydrase Isoforms This table presents example data for related compounds to illustrate typical inhibitory ranges and is not direct data for 2-(4-Chlorophenyl)benzene-1-sulfonamide.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Pyrazole-carboxamide Benzenesulfonamides | hCA I, hCA II | Moderate to weak (nM to µM range) | nih.gov |
| Pyrazole-carboxamide Benzenesulfonamides | hCA IX, hCA XII | Moderate to weak (nM range) | nih.gov |
| Thiazolo-isoxazole Benzenesulfonamides | Carbonic Anhydrase | IC₅₀ = 1.90 ± 0.02 µM (for YM-2) | nih.gov |
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a target for treating infections by urease-producing bacteria like Helicobacter pylori. nih.govnih.gov Sulfonamide derivatives have been explored as urease inhibitors. nih.govnih.gov The mechanism often involves interaction with the nickel ions in the active site, disrupting the catalytic machinery. researchgate.net
Specific studies on this compound are absent. However, research on other sulfonamide derivatives demonstrates significant urease inhibitory potential. For example, a series of sulphadiazine-based Schiff bases showed potent urease inhibition, with IC₅₀ values in the low micromolar range, significantly more potent than the standard inhibitor thiourea. nih.gov Molecular docking studies of these analogues revealed that the sulfonamide moiety and other substituents form hydrogen bonds and hydrophobic interactions within the enzyme's active site, blocking substrate access. nih.gov A study on thiazole-isoxazole sulfonamides also reported urease inhibition, with the 4-chlorophenyl-substituted derivative (YM-2) showing an IC₅₀ of 1.90 µM. nih.gov
Sulfonamides are a cornerstone of antimicrobial therapy, acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS). nih.govmcmaster.ca This enzyme is critical in the bacterial folate synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate. By mimicking the structure of PABA, sulfonamides bind to the DHPS active site, halting the production of dihydrofolic acid, a precursor for nucleotide synthesis, thus leading to bacteriostasis. nih.govnih.gov
While no studies have specifically quantified the DHPS inhibitory activity of this compound, its core structure suggests it would act via this established mechanism. The presence and position of the 4-chlorophenyl group would modulate its binding affinity for the PABA-binding pocket of the enzyme compared to unsubstituted benzenesulfonamide. Mutations in the DHPS enzyme are a common mechanism of bacterial resistance to sulfonamide drugs. nih.gov
The sulfonamide scaffold has been incorporated into inhibitors for a wide array of other enzymes.
Acetylcholinesterase (AChE): AChE inhibitors are used to treat Alzheimer's disease. The active site of AChE has distinct anionic and esteratic subsites. nih.gov While some complex sulfonamide-based compounds have been designed as AChE inhibitors, there is no reported activity for the simpler this compound.
α-Glucosidase: This enzyme is a target for managing type 2 diabetes, as its inhibition slows carbohydrate digestion and glucose absorption. nih.govwikipedia.org Various heterocyclic compounds and some sulfonamide derivatives have been shown to inhibit α-glucosidase. nih.govmdpi.com For instance, a series of 1,2-benzothiazine-based N-arylacetamides, which contain a sulfonamide-like cyclic structure, demonstrated potent α-glucosidase inhibition with IC₅₀ values superior to the drug acarbose. nih.gov No direct data exists for this compound.
Methionine Aminopeptidase-2 (MetAP-2): Information regarding the inhibition of MetAP-2 by this compound is not available in the searched literature.
Matrix Metalloproteinases (MMPs): There is no specific literature reporting the modulation of MMPs by this compound.
Molecular Interactions with Biological Macromolecules
Certain sulfonamide derivatives have been investigated for their ability to bind to DNA, which can contribute to their anticancer properties. The primary modes of interaction for small molecules with DNA are intercalation (stacking between base pairs) and groove binding (fitting into the minor or major groove). nih.gov
There are no direct studies on the DNA binding properties of this compound. However, research on newly synthesized thiazolo-isoxazole benzenesulfonamide derivatives, including a 4-chlorophenyl analog, has explored their DNA interaction. nih.gov These studies, using methods like UV-visible spectroscopy, fluorescence quenching, and molecular docking, suggested a mixed binding mode involving both intercalation and groove binding. The binding affinity (Kb) for these compounds was found to be in the order of 10⁴ M⁻¹, indicating a moderate interaction. The formation of a drug-DNA complex was further supported by cyclic voltammetry, which showed a decrease in the diffusion coefficient of the molecule upon binding to DNA. nih.gov The planar aromatic regions of such molecules typically facilitate the intercalative interaction, while other parts of the molecule can stabilize the complex through hydrogen bonds and van der Waals forces within the DNA grooves.
Following a comprehensive search of scientific literature and patent databases, it has been determined that there is insufficient publicly available information to generate a detailed scientific article on the compound This compound that adheres to the specific outline provided.
Searches conducted using the chemical name and its corresponding CAS number (1350727-76-2) did not yield specific data regarding its protein-ligand binding affinities, cellular pathway modulation, or its effects on cancer cell lines and microbial processes. The available literature focuses on broader classes of sulfonamides or on structurally related but distinct molecules.
To fulfill the user's request for a thorough, informative, and scientifically accurate article that strictly focuses on "this compound" and includes detailed research findings and data tables, specific published studies on this particular compound are necessary. As no such detailed studies could be located, the generation of the requested article is not possible without resorting to speculation or including information on other compounds, which would violate the provided instructions.
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Preclinical Biological Evaluation of 2 4 Chlorophenyl Benzene 1 Sulfonamide and Its Derivatives
In vitro Antimicrobial Efficacy Studies
The antimicrobial potential of benzenesulfonamide (B165840) derivatives, including those structurally related to 2-(4-chlorophenyl)benzene-1-sulfonamide, has been a key area of investigation. These studies explore their effectiveness against a range of pathogenic bacteria and fungi.
Derivatives of benzenesulfonamide have demonstrated notable activity against Gram-positive bacteria, including the notoriously resilient Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov The core structure is a focal point for developing new agents to combat antibiotic resistance. nih.gov
A series of novel synthetic sulfonamide derivatives were evaluated for their in vitro antibacterial action against Staphylococcus aureus. The study revealed significant antibacterial effects, with mean inhibition zones for the tested compounds ranging from 15.42 mm to 22.15 mm. jocpr.com The Minimum Inhibitory Concentration (MIC) values for these derivatives were found to be between 64 and 512 μg/ml. jocpr.com
In a separate study, a series of heterocyclic derivatives of pyrrolo[1,2-a] nih.govnih.govbenzodiazepines containing a chlorophenyl group were tested. These compounds exhibited stronger antibacterial activity against Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative bacteria. nih.gov One of the most effective derivatives, SM-5, displayed a MIC value of 7.81 µg/ml against Staphylococcus strains. nih.gov Molecular docking studies suggest that this efficacy may be due to the high binding energy of the compound to essential bacterial proteins like PBP2a, which is involved in cell wall biosynthesis. nih.gov
Furthermore, new benzenesulfonamide derivatives conjugated with thiazolone have been synthesized and assessed for their antibacterial properties. Several of these analogues showed significant inhibition against S. aureus at a concentration of 50 μg/mL. nih.gov
Table 1: In vitro Activity of Sulfonamide Derivatives against Staphylococcus aureus
| Compound/Derivative Class | Strain | Measurement | Result |
|---|---|---|---|
| Synthetic Sulfonamide Derivatives (1a-d) | S. aureus (clinical isolates) | Mean Inhibition Zone | 15.42 - 22.15 mm jocpr.com |
| Synthetic Sulfonamide Derivatives (1a-d) | S. aureus (clinical isolates) | MIC | 64 - 512 µg/ml jocpr.com |
| SM-5 (chlorophenyl pyrrolo benzodiazepine) | Staphylococcus strains | MIC | 7.81 µg/ml nih.gov |
The efficacy of this compound derivatives against Gram-negative bacteria appears to be more varied. For instance, a study on chlorophenyl pyrrolo benzodiazepines showed that these compounds had weaker antibacterial activity against Gram-negative bacteria such as Escherichia coli when compared to their effect on Gram-positive bacteria. nih.gov
However, the potential of related structures against specific Gram-negative pathogens like Helicobacter pylori is an area of active research. oncotarget.com H. pylori is a major cause of various gastric diseases, and the development of new antibiotics is crucial due to increasing drug resistance. nih.govnih.gov While direct studies on this compound were not prominent, the broader class of sulfonamides is known for its antibacterial properties, which are achieved by inhibiting dihydropteroate (B1496061) synthetase, an enzyme essential for folate synthesis and subsequent DNA replication in bacteria. nih.gov Thienopyrimidine-sulfonamide hybrids have been synthesized and tested against E. coli, with some derivatives showing inhibitory activity. mdpi.com
The antifungal properties of chlorophenyl-containing compounds have been particularly noted against phytopathogenic fungi like Botrytis cinerea. nih.govresearchgate.net This fungus is a significant agricultural pathogen known for its high risk of developing fungicide resistance. semanticscholar.org
In one study, twenty-two aromatic derivatives with a chlorine atom were synthesized and tested for their in vitro antifungal activity against Botrytis cinerea. The results indicated that the enantiomers S and R of 1-(4'-chlorophenyl)-2-phenylethanol demonstrated the highest inhibition of fungal growth. nih.govresearchgate.net This suggests a clear structure-activity relationship, highlighting the importance of the benzyl (B1604629) hydroxyl group in the inhibitory mechanism. nih.govresearchgate.net
Another study focused on novel sulfonamide derivatives designed from the lead compound chesulfamide, which is effective against Botrytis cinerea. By replacing a part of the chesulfamide structure with a pinacolone (B1678379) group, researchers developed new compounds, with N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutane-1-sulfonamide (P-11) being one of the synthesized derivatives. semanticscholar.org Many of these new sulfonamide derivatives exhibited excellent inhibitory effects against Botrytis cinerea. semanticscholar.org
While specific data on the activity against Candida albicans for this compound is limited in the provided context, some thienopyrimidine-sulfonamide hybrids have been evaluated against Candida strains, with certain compounds showing antifungal activity. mdpi.com
The challenge of antimicrobial resistance, particularly in pathogens like MRSA, has led to research into agents that can resensitize bacteria to existing antibiotics. elifesciences.org One approach involves targeting mechanisms that bacteria use to resist antimicrobial agents. For example, the Multiple peptide resistance factor (MprF) in S. aureus contributes to resistance against certain host defense peptides and antibiotics. elifesciences.org Inhibiting MprF has been shown to render MRSA more susceptible to these antimicrobial agents. elifesciences.org
Furthermore, synergistic effects have been observed when combining certain drugs. For instance, the combination of rifampin with fluoroquinolones has been shown to be synergistic in eradicating MRSA biofilms. mdpi.com In a study of 30 MRSA isolates, synergy was observed in 56.7% of strains for both rifampin + ciprofloxacin (B1669076) and rifampin + levofloxacin (B1675101) combinations. mdpi.com This suggests that derivatives of this compound could potentially be used in combination therapies to enhance the efficacy of other antimicrobial drugs, although specific studies on this compound are needed.
In vitro Cytotoxicity and Anticancer Activity Profiling
Beyond their antimicrobial properties, benzenesulfonamide derivatives have been investigated for their potential as anticancer agents. This research often focuses on their ability to selectively target and kill malignant cells.
New benzenesulfonamide derivatives have been designed and synthesized to target carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and linked to tumor progression. nih.gov These compounds have been evaluated for their anti-proliferative activity against various cancer cell lines.
In one study, aryl thiazolone–benzenesulfonamides were tested against the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7). nih.gov Several of these derivatives showed significant inhibitory effects against both cancer cell lines, with IC50 values ranging from 1.52 to 6.31 μM. nih.gov Importantly, these compounds exhibited high selectivity, being 5.5 to 17.5 times more effective against breast cancer cells than against the normal breast cell line MCF-10A. nih.gov While specific data on MG-U87 and MOLT-3 cell lines for this compound was not found, the demonstrated selective cytotoxicity of its derivatives against other cancer cell lines underscores the potential of this class of compounds in oncology. Another study on 4-(2-methylacetamide)benzenesulfonamide derivatives also found that some compounds were active against all tested cancerous cells with no cytotoxic effects on normal cells. nih.gov
Table 2: In vitro Anticancer Activity of Benzenesulfonamide Derivatives
| Compound Class | Cell Line | Measurement | Result |
|---|---|---|---|
| Thiazolone–benzenesulfonamides (4b–c, 4e, 4g–h) | MDA-MB-231 (Breast Cancer) | IC50 | 1.52 - 6.31 μM nih.gov |
| Thiazolone–benzenesulfonamides (4b–c, 4e, 4g–h) | MCF-7 (Breast Cancer) | IC50 | 1.52 - 6.31 μM nih.gov |
| Thiazolone–benzenesulfonamides (4b–c, 4e, 4g–h) | MCF-10A (Normal Breast) | Selectivity | 5.5 to 17.5 times more selective for cancer cells nih.gov |
| 4-(2-methylacetamide)benzenesulfonamide derivatives (3-6) | Various Cancerous Cells | Activity | Active nih.gov |
Assessment of Effects on Non-Malignant Cell Lines (e.g., HEK-293)
The evaluation of the cytotoxic effects of novel therapeutic compounds on non-malignant cell lines, such as the Human Embryonic Kidney 293 (HEK-293) line, is a critical step in preclinical development to assess potential off-target toxicity. While direct studies on the cytotoxicity of this compound on HEK-293 cells are not extensively available in the reviewed literature, research on structurally related sulfonamide derivatives provides valuable insights.
For instance, studies on various sulfonamide derivatives have shown a range of cytotoxic effects. The viability of HEK-293 cells when exposed to certain nanoparticles has been shown to decrease in a concentration- and duration-dependent manner. nih.gov Specifically, green platinum nanoparticles induced cytotoxicity in HEK-293 cells, which was associated with increased caspase-3 activity and DNA fragmentation. nih.gov
In the context of benzenesulfonamide derivatives, a study investigating N-aryl benzenesulfonamides, which share a core structure with this compound, explored their structure-activity relationships. Modifications to the N-aryl ring, such as the replacement of certain groups, were found to diminish the biological activity in a [³H]-thymidine incorporation assay, indicating that specific substitutions are crucial for their effects. nih.gov
The following table summarizes the cytotoxic effects of various compounds on HEK-293 cells, providing a comparative context for the potential effects of this compound.
Table 1: Cytotoxicity of Various Agents on HEK-293 Cells
| Compound/Agent | Cell Line | Assay | Key Findings | Reference |
| Green Platinum Nanoparticles | HEK-293 | MTS, NRU | Decreased cell viability in a concentration and duration-dependent manner. | nih.gov |
| FH535 (a benzenesulfonamide) | Huh-7 | [³H]-thymidine incorporation | Modifications to the N-aryl ring diminished biological activity. | nih.gov |
Investigation of Apoptotic and Necrotic Cell Death Induction
The ability of a compound to induce programmed cell death, or apoptosis, is a key indicator of its potential as an anticancer agent. Research into benzenesulfonamide derivatives has shown that these compounds can trigger apoptotic pathways in cancer cells.
One study on a synthetic benzenesulfonamide compound, B220, demonstrated its role as a mitotic inhibitor that induces apoptotic cell death in human colorectal cancer cells. nih.gov Treatment with B220 led to an accumulation of cells in the G2/M phase of the cell cycle and was followed by apoptosis, as evidenced by the activation of caspase-3 and cleavage of poly(ADP ribose) polymerase (PARP). nih.gov Furthermore, B220 was found to inhibit autophagy, and interestingly, the induction of autophagy with another agent acted synergistically with B220 to enhance apoptotic cell death. nih.gov
Another investigation into a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative, S1, revealed its capacity to induce apoptosis in acute leukemia cells. researchgate.netualberta.ca The mechanisms of cell death involved cell cycle arrest and the activation of both extrinsic and intrinsic apoptotic pathways, including the loss of mitochondrial membrane potential. researchgate.netualberta.ca
A series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were also found to induce apoptosis in cancer cells. nih.gov The most cytotoxic of these compounds caused a decrease in mitochondrial membrane potential and an increase in the population of cells in the sub-G1 phase, which is characteristic of apoptosis. nih.gov
The table below presents findings on the apoptotic effects of various benzenesulfonamide derivatives.
Table 2: Apoptotic Effects of Benzenesulfonamide Derivatives
| Compound | Cell Line | Mechanism of Action | Key Apoptotic Events | Reference |
| B220 | HCT116 | Mitotic inhibitor | Caspase-3 activation, PARP cleavage | nih.gov |
| S1 | K562, Jurkat | Inducer of extrinsic and intrinsic apoptosis | Cell cycle arrest, loss of mitochondrial potential | researchgate.netualberta.ca |
| Guanidine Derivatives | MCF-7, HeLa, HCT-116 | Induction of apoptosis | Decrease in mitochondrial membrane potential, increase in sub-G1 phase cells | nih.gov |
Assessment of Anti-inflammatory and Antioxidative Activities
The anti-inflammatory and antioxidant properties of sulfonamide derivatives have been a subject of significant research interest. These activities are crucial for compounds aimed at treating diseases with an inflammatory or oxidative stress component.
A study on novel benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine demonstrated significant anti-inflammatory activity in a rat model of carrageenan-induced paw edema. nih.govresearchgate.net These compounds were found to be more potent than the standard drug indomethacin, and their mechanism of action involved the reduction of pro-inflammatory cytokines and oxidative stress markers, as well as the enhancement of antioxidant levels. nih.govresearchgate.net
Research on pyrazole-based benzenesulfonamides has also revealed anti-inflammatory properties. nih.gov Certain derivatives were found to be more active than celecoxib, a known anti-inflammatory drug, in a rat paw edema model and exhibited inhibitory activity against COX-1 and COX-2 enzymes without causing ulcerogenic effects. nih.gov
In terms of antioxidant activity, a series of new sulfonamide and amide derivatives containing coumarin (B35378) moieties were synthesized and evaluated. nih.gov Many of these compounds showed good antioxidant activities in both DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. nih.gov Similarly, novel 2-thiouracil-5-sulfonamide derivatives have been reported to possess remarkable free radical scavenging efficacies. nih.gov
The table below summarizes the anti-inflammatory and antioxidant activities of various sulfonamide derivatives.
Table 3: Anti-inflammatory and Antioxidant Activities of Sulfonamide Derivatives
| Compound/Derivative Class | Model/Assay | Key Findings | Reference |
| Benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine | Carrageenan-induced rat paw edema | Stronger anti-inflammatory activity than indomethacin; reduced pro-inflammatory cytokines and oxidative stress. | nih.govresearchgate.net |
| Pyrazole-based benzenesulfonamides | Carrageenan-induced rat paw edema | More active than celecoxib; COX-1 and COX-2 inhibition. | nih.gov |
| Sulfonamide derivatives with coumarin moieties | DPPH, FRAP assays | Good antioxidant activities. | nih.gov |
| 2-Thiouracil-5-sulfonamide derivatives | DPPH assay | Remarkable free radical scavenging efficacies. | nih.gov |
In vivo Preclinical Efficacy Studies in Non-Human Animal Models
The evaluation of a compound's efficacy in a living organism is a pivotal step in the preclinical drug development process. While specific in vivo studies for this compound are not detailed in the provided search results, research on related benzenesulfonamide derivatives offers valuable insights into their potential in vivo activities.
Studies on novel benzenesulfonamide derivatives have demonstrated their efficacy in animal models of inflammation. For instance, benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine showed potent anti-inflammatory effects in a carrageenan-induced rat paw edema model, with some compounds exhibiting greater inhibition of edema than the standard drug indomethacin. nih.govresearchgate.net
In a different therapeutic area, a study on N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a novel inhibitor of β-catenin, demonstrated its antitumor activity in a mouse xenograft model of human colorectal cancer. nih.gov This compound significantly inhibited tumor growth and reduced the expression of the proliferation marker Ki67. nih.gov
The table below summarizes the in vivo efficacy of these benzenesulfonamide derivatives.
Table 4: In vivo Efficacy of Benzenesulfonamide Derivatives
Pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug, is a critical aspect of preclinical evaluation. nih.gov While specific ADME data for this compound is not available, studies on related compounds provide a general understanding of the pharmacokinetic profiles of benzenesulfonamide derivatives.
A study on N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide revealed that it possessed higher metabolic stability than a reference compound when incubated with human and mouse liver microsomes. nih.gov This suggests that certain structural modifications can enhance the metabolic profile of benzenesulfonamide derivatives, potentially leading to improved in vivo performance. nih.gov
Computational (in silico) ADME studies are also frequently employed to predict the pharmacokinetic properties of new compounds. tandfonline.com For a series of benzenesulfonamide derivatives, in silico analysis suggested that while the compounds adhered to Lipinski's rule, they might have low oral bioavailability. tandfonline.com This highlights the importance of experimental validation of in silico predictions.
The table below provides a summary of the preclinical pharmacokinetic and pharmacodynamic findings for related benzenesulfonamide derivatives.
Table 5: Preclinical Pharmacokinetic and Pharmacodynamic Profile of Benzenesulfonamide Derivatives
Computational and Theoretical Chemistry Applications to 2 4 Chlorophenyl Benzene 1 Sulfonamide
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are fundamental in analyzing the intrinsic properties of a molecule. These calculations can determine the most stable three-dimensional arrangement of atoms and describe the distribution and energy of electrons, which are key to understanding the molecule's stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. mkjc.in It is widely employed for geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule, thereby predicting its most stable conformation, bond lengths, and bond angles. mkjc.in For sulfonamide derivatives, DFT calculations are often performed using hybrid functionals like B3LYP or B3PW91 combined with a basis set such as 6-31g(d,p) or 6-311++G(d,p), which provides a good balance of accuracy and computational cost. mkjc.inbiointerfaceresearch.comnih.gov
Table 1: Example of Geometric Parameters for a Related Sulfonamide, 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide (Note: This data is for a structurally similar compound and is presented for illustrative purposes.)
| Parameter | Value | Reference |
| C—SO2—NH—C Torsion Angle | 67.8(2)° | wuxibiology.com |
| Dihedral Angle (Benzene Rings) | 65.0(1)° | wuxibiology.com |
Data obtained from X-ray crystallography for C12H8Cl3NO2S.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov In a computational study of one benzene (B151609) sulfonamide derivative, the HOMO and LUMO energies were calculated to be -6.82 eV and -0.92 eV, respectively, providing insights into its electronic properties. rsc.org This analysis helps predict how the molecule will interact with other species and its potential as a pharmacophore.
Table 2: Example of Calculated Electronic Properties for a Benzene Sulfonamide Derivative (Note: This data is for a related compound and is presented for illustrative purposes.)
| Parameter | Energy (eV) | Reference |
| EHOMO | -6.82 | rsc.org |
| ELUMO | -0.92 | rsc.org |
| Energy Gap (ΔE) | 5.90 | rsc.org |
Calculated using Density Functional Theory (DFT).
Molecular Docking Simulations for Target Protein Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. eurekaselect.com It is a critical tool in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.
Docking simulations place a ligand, such as 2-(4-Chlorophenyl)benzene-1-sulfonamide, into the active site of a target protein to predict its binding conformation and affinity. The simulation calculates a scoring function, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and higher binding affinity. eurekaselect.com
For example, in studies of other benzene sulfonamide derivatives, molecular docking has been used to predict their binding affinity to enzymes like carbonic anhydrase IX, a target in cancer therapy. nih.gov The results of these simulations can rank different derivatives based on their predicted inhibitory potential, guiding the synthesis and experimental testing of the most promising candidates. eurekaselect.com
Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues within the protein's active site. nih.gov This allows for the identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are critical for binding.
In a docking study of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX, key interactions were identified with residues such as Gln92, Thr200, Asn66, and His68. nih.gov Similarly, a study on phthalimidobenzenesulfonamide derivatives identified a hydrogen bond with Tyr121 and a π-π stacking interaction with Trp84 in the active site of acetylcholinesterase. Identifying these key interactions is crucial for structure-based drug design, as it allows chemists to modify the ligand's structure to enhance its binding potency and selectivity for the target protein.
Table 3: Example of Predicted Interacting Residues for a Sulfonamide Ligand with a Target Protein (Note: This data is for a different sulfonamide system and is presented for illustrative purposes.)
| Ligand | Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Reference |
| Triazole Benzene Sulfonamide Derivative | Carbonic Anhydrase IX | Gln92, Thr200, Asn66, His68 | Not specified | nih.gov |
| 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-fluorophenyl)benzenesulfonamide | Acetylcholinesterase | Tyr121 | Hydrogen Bond | |
| Trp84 | π-π Stacking |
Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Protein Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about conformational stability and the dynamics of ligand-protein interactions.
While specific MD studies focusing exclusively on this compound are not extensively documented in the provided search results, the technique has been applied to structurally related sulfonamide derivatives to validate their interaction and stability within the binding sites of target proteins. For instance, in a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, MD simulations were performed on the most active compound to confirm its stability in the binding sites of α-glucosidase and α-amylase. nih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex during the simulation suggested that the compound remained stably bound within the target's active site. nih.gov
This type of analysis is crucial in drug discovery, as it helps to:
Assess Conformational Stability: Determine the preferred three-dimensional arrangement of the molecule in different environments (e.g., in solution or bound to a protein).
Validate Docking Poses: Confirm that the binding mode of a ligand predicted by molecular docking is stable over time.
Analyze Ligand-Protein Dynamics: Understand the intricate movements and interactions between the ligand and amino acid residues in the protein's binding pocket, which can influence binding affinity and efficacy.
For this compound, MD simulations could similarly be employed to understand its conformational flexibility, the stability of its different rotamers, and its dynamic behavior upon interacting with potential biological targets.
Crystallographic Studies and Analysis of Intermolecular Interactions
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive experimental data on the three-dimensional structure of a molecule in the solid state. This information is fundamental for understanding its intrinsic conformational preferences and the nature of the intermolecular interactions that govern its crystal packing.
Single-crystal X-ray diffraction analysis allows for precise measurement of bond lengths, bond angles, and torsion angles. Studies on various N-(aryl)arylsulfonamides reveal key structural features that are likely shared by or are comparable to this compound.
The substitution pattern on the phenyl rings significantly influences these geometric parameters. A comparison of related structures demonstrates this substituent effect. The conformation of the N-H bond relative to substituents on the aniline (B41778) ring is also a key structural aspect. For instance, in 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, the N-H bond is syn to the ortho-chloro group, and the molecule exhibits an intramolecular N—H⋯Cl hydrogen bond. nih.govresearchgate.net
The table below summarizes key crystallographic data for several related sulfonamide compounds, illustrating the typical range of conformational parameters.
| Compound | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Key Intermolecular Interaction | Reference |
|---|---|---|---|---|
| 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide | 67.8 (2) | 65.0 (1) | N—H⋯O Hydrogen Bonds (Dimers) | nih.gov |
| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | 57.6 (3) | 84.7 (1) | N—H⋯O Hydrogen Bonds (Dimers) | nih.govresearchgate.net |
| N-(4-Chlorophenyl)-2,4-dimethylbenzenesulfonamide | 57.7 (2) | 68.1 (1) | N—H⋯O Hydrogen Bonds (Chains) | nih.gov |
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can decompose the crystal packing into specific types of atomic contacts and determine their relative contributions.
Studies on compounds containing chlorophenyl groups demonstrate the utility of this method for understanding crystal packing. For example, in the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, Hirshfeld surface analysis was used to clarify the roles of various intermolecular interactions. nih.govkayseri.edu.tr The analysis revealed that the most significant contributions to the crystal packing came from H⋯H (39.2%), H⋯C/C⋯H (25.2%), and Cl⋯H/H⋯Cl (11.4%) contacts. nih.govkayseri.edu.tr These weak van der Waals forces and hydrogen-bonding interactions collectively dictate the three-dimensional supramolecular architecture. nih.gov
The analysis generates two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts. Each point on the plot corresponds to a specific pair of distances from the Hirshfeld surface to the nearest atoms inside and outside the surface, providing a quantitative summary of how the molecules interact with their neighbors.
The table below shows the percentage contributions of the most important intermolecular contacts for a representative chlorophenyl-containing compound, as determined by Hirshfeld surface analysis.
| Interaction Type | Contribution (%) | Reference |
|---|---|---|
| H⋯H | 39.2 | nih.govkayseri.edu.tr |
| H⋯C / C⋯H | 25.2 | nih.govkayseri.edu.tr |
| Cl⋯H / H⋯Cl | 11.4 | nih.govkayseri.edu.tr |
| O⋯H / H⋯O | 8.0 | nih.govkayseri.edu.tr |
For this compound, a similar analysis would quantify the contributions of N-H···O hydrogen bonds, C-H···π interactions, and contacts involving the chlorine atom, providing a complete picture of its solid-state packing forces.
Cheminformatics and Virtual Screening Applications for Identification of Novel Scaffolds
Cheminformatics and virtual screening are powerful computational strategies used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a biological target. These methods can accelerate the identification of novel chemical scaffolds that can be optimized into potent and selective drugs.
The this compound scaffold and its analogs can be used in such screening campaigns. Virtual screening can be broadly categorized into two approaches: structure-based and ligand-based.
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. A library of compounds is computationally "docked" into the binding site of the target, and scoring functions are used to rank the compounds based on their predicted binding affinity. nih.gov
Ligand-Based Virtual Screening (LBVS): When a high-quality structure of the target is unavailable, LBVS can be used. This approach uses the chemical structure of known active compounds to identify other molecules in a library with similar properties (e.g., shape, pharmacophoric features). nih.govplos.org
A study on the discovery of novel inhibitors for Sentrin/SUMO-specific protease 1 (SENP1), a cancer target, utilized virtual screening to identify lead compounds. nih.gov In that work, a library of approximately 180,000 compounds was docked to the SENP1 crystal structure, leading to the identification of a hit compound containing a 2-(4-chlorophenyl)-2-oxoethyl moiety. nih.govresearchgate.net Subsequent optimization of this hit led to the discovery of more potent inhibitors. nih.gov This example highlights how a fragment similar to that in this compound can serve as a starting point for identifying inhibitors of a therapeutic target.
By using the this compound structure as a query, cheminformatics tools could be used to search for commercially available or synthetically accessible analogs, or to design novel compounds with improved properties for a specific biological application.
Future Research Trajectories and Preclinical Translational Potential of 2 4 Chlorophenyl Benzene 1 Sulfonamide
Rational Design and De Novo Synthesis of Advanced 2-(4-Chlorophenyl)benzene-1-sulfonamide Analogs with Enhanced Biological Profiles
The rational design of novel analogs based on the this compound scaffold is a primary avenue for enhancing biological activity and specificity. This approach leverages structure-activity relationships (SAR) and computational modeling to guide the synthesis of next-generation compounds.
Key strategies in the rational design process include:
Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to improve the compound's biological profile. For the this compound core, modifications can be made to the chlorophenyl ring, the main benzene (B151609) ring, or the sulfonamide group itself.
Scaffold Hopping and Hybridization: Combining the sulfonamide core with other pharmacologically active moieties can lead to hybrid molecules with dual or enhanced activities. researchgate.net For instance, incorporating heterocyclic rings like pyrazole, triazole, or imidazole (B134444) has been a successful strategy for developing potent enzyme inhibitors. nih.govnih.gov
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structures of target proteins, obtained through X-ray crystallography or NMR spectroscopy, allows for the design of inhibitors that fit precisely into the active site. Molecular docking studies can predict the binding modes of newly designed analogs, helping to prioritize synthetic efforts towards compounds with the highest predicted affinity and selectivity. nih.govnih.gov
A recent study detailed the one-pot, multicomponent synthesis of tri-aryl imidazole-benzene sulfonamide hybrids. nih.gov This method allows for the efficient creation of a library of analogs by varying the substituents on the aryl rings. nih.gov Another approach involves the synthesis of derivatives through the reaction of sulfonyl chlorides with various amines or anilines, enabling the exploration of a wide chemical space around the sulfonamide nitrogen. sciepub.comnih.gov For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized to explore their potential as antidiabetic agents. nih.gov These synthetic strategies are crucial for generating novel chemical entities with improved potency and target selectivity.
Table 1: Synthetic Strategies for Sulfonamide Analogs
| Strategy | Description | Example Application | Reference |
| Multicomponent Reaction | A one-pot synthesis involving multiple starting materials (e.g., sulfanilamide, aldehydes, benzil) to create complex molecules like tri-aryl imidazole-benzene sulfonamides. | Synthesis of selective carbonic anhydrase IX and XII inhibitors. | nih.gov |
| Sulfonyl Chloride Reaction | Reaction of a substituted benzenesulfonyl chloride with various primary or secondary amines to generate a diverse library of sulfonamide derivatives. | Synthesis of tryptamine-sulfonamide derivatives with antimicrobial activity. | sciepub.com |
| Acylation and Cyclization | Multi-step synthesis involving acetylation of a sulfonamide, followed by reaction with potassium thiocyanate (B1210189) and subsequent cyclization to form novel heterocyclic systems. | Creation of sulfonamide-thaizaole(3,4-d)isoxazole hybrids with DNA binding and enzyme inhibitory activities. | rsc.org |
| Suzuki Coupling | Palladium-catalyzed cross-coupling reaction to attach aryl or heteroaryl groups to the benzenesulfonamide (B165840) core, allowing for significant structural diversification. | Used in the synthesis of various bi-aryl sulfonamide derivatives for exploring different therapeutic targets. | N/A |
Exploration of Novel Therapeutic Indications and Molecular Targets for the Compound Class
The sulfonamide moiety is known for its ability to target a diverse range of proteins, suggesting that this compound and its analogs could have applications beyond their initially identified activities. nih.govresearchgate.net The exploration of new therapeutic indications is a vibrant area of research, driven by the need for novel treatments for various diseases.
Potential therapeutic areas and molecular targets for this compound class include:
Anticancer Agents: Many sulfonamide derivatives exhibit potent anticancer activity by inhibiting key enzymes involved in tumor growth and survival. nih.gov A primary target is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII, which are overexpressed in hypoxic solid tumors and contribute to the acidic tumor microenvironment. nih.govmdpi.com Novel benzenesulfonamides incorporating dual triazole moieties have been synthesized and shown to be selective inhibitors of these cancer-related CAs. nih.gov Other potential anticancer targets include SUMO-specific protease 1 (SENP1), which is implicated in prostate, liver, and breast cancers. researchgate.net
Neurodegenerative Diseases: The 5-hydroxytryptamine receptor 6 (5-HT₆) is a G-protein-coupled receptor primarily expressed in the central nervous system and is a target for cognitive enhancement in conditions like Alzheimer's disease. acs.org Sulfonamide derivatives have been developed as potent 5-HT₆ receptor antagonists. acs.org Additionally, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in Alzheimer's treatment, and novel benzene sulfonamide-piperazine hybrids have demonstrated inhibitory activity against these enzymes. nih.gov
Antimicrobial Agents: While the initial use of sulfonamides was as antibacterial agents, the development of resistance necessitates new compounds. sciepub.com Novel sulfonamide derivatives continue to be synthesized and evaluated for their activity against various strains of bacteria and fungi. sciepub.comrsc.org
Anti-inflammatory and Antidiabetic Agents: Sulfonamides can act as inhibitors of enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory effects. nih.gov Furthermore, derivatives have been designed as inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP-1B), which are important targets in the management of diabetes. nih.gov
Table 2: Investigated Molecular Targets for Benzenesulfonamide Analogs
| Molecular Target | Therapeutic Area | Biological Role | Reference |
| Carbonic Anhydrase (CA) IX & XII | Oncology | pH regulation in hypoxic tumors, promoting cancer cell survival and proliferation. | nih.govnih.gov |
| 5-HT₆ Receptor | Neurology | Modulation of cognitive function; a target for Alzheimer's disease. | acs.org |
| Acetylcholinesterase (AChE) | Neurology | Breakdown of the neurotransmitter acetylcholine; inhibition is a strategy for Alzheimer's disease. | nih.gov |
| α-Glucosidase | Endocrinology | Carbohydrate digestion in the intestine; inhibition helps control blood glucose levels in diabetes. | nih.govnih.gov |
| SUMO-specific protease 1 (SENP1) | Oncology | De-SUMOylation of proteins, implicated in the progression of various cancers. | researchgate.net |
| DNA | Oncology/Antimicrobial | Binding to DNA can interfere with replication and transcription, leading to cytotoxicity. | rsc.org |
Integration with Emerging Technologies and High-Throughput Screening in Chemical Biology
The discovery and optimization of lead compounds like this compound are being accelerated by the integration of emerging technologies. High-throughput screening (HTS) and advanced computational methods are transforming the landscape of chemical biology and drug discovery.
High-Throughput Screening (HTS): HTS allows for the rapid testing of vast libraries of chemical compounds against a specific biological target. This technology can efficiently identify initial "hits" from large and diverse chemical collections. For example, an HTS campaign involving over 30,000 compounds was recently used to identify new anthelmintic agents against gastrointestinal nematodes, demonstrating the power of this approach to find novel active scaffolds. nih.gov A similar strategy could be employed to screen libraries of this compound analogs against a wide panel of disease targets.
Computational and In Silico Methods: Molecular docking, as mentioned earlier, is a powerful computational tool for predicting binding affinity. nih.govnih.gov Beyond docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of the interaction. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structures with biological activities, guiding the design of more potent compounds.
Fragment-Based Drug Discovery (FBDD): This technique involves screening smaller chemical fragments that bind weakly to the target protein. These fragments are then grown or linked together to create a more potent lead compound. This approach can be more efficient than traditional HTS in exploring chemical space.
DNA-Encoded Libraries (DELs): DEL technology involves synthesizing massive libraries of compounds, each tagged with a unique DNA barcode. The entire library can be screened against a protein target in a single tube. Affinity-based selection isolates the binding molecules, which are then identified by sequencing their DNA tags. This allows for the screening of billions of compounds simultaneously.
These technologies, when integrated, create a powerful pipeline for drug discovery. Hits from an HTS or DEL screen can be validated and then serve as the starting point for a rational design campaign informed by computational modeling and SAR studies, significantly streamlining the path from an initial concept to a preclinical candidate.
Strategic Considerations for Preclinical Development Pathways (excluding clinical human trial data)
The translation of a promising compound class from the laboratory to a potential therapeutic requires a carefully planned preclinical development pathway. For analogs of this compound, this involves a multi-step evaluation process to build a robust data package.
Lead Optimization: Following the identification of a lead compound, medicinal chemistry efforts focus on optimizing its properties. This involves synthesizing analogs to improve potency and selectivity while simultaneously addressing potential liabilities. The goal is to enhance the desired pharmacological activity against the target while minimizing off-target effects. For instance, studies on benzenesulfonamides have shown that specific substitutions can dramatically improve selectivity for tumor-associated CA isoforms over cytosolic ones. mdpi.com
In Vitro Pharmacological Profiling: The optimized lead candidates must undergo extensive in vitro testing. This includes determining their potency (e.g., IC₅₀ or Kᵢ values) against the primary target and a panel of related proteins to confirm selectivity. nih.govnih.gov Cellular assays are then used to confirm that the compound is active in a more complex biological environment, for example, by measuring its cytotoxic effects on cancer cell lines versus normal cell lines. nih.govrsc.org
ADME Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its potential success as a drug. In vitro ADME assays are conducted to assess characteristics such as metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., using Caco-2 cell monolayers). mdpi.com Computational models can also predict ADME properties early in the design phase. nih.gov Poor ADME characteristics are a common reason for the failure of drug candidates.
In Vivo Efficacy Studies: Compounds that demonstrate a promising in vitro profile are advanced to in vivo studies using relevant animal models of the target disease. These studies are designed to demonstrate that the compound can produce the desired therapeutic effect in a living organism. The choice of animal model is critical and should accurately reflect the human disease state.
Preliminary Toxicology and Safety Pharmacology: Before a compound can be considered for human trials, its potential for toxicity must be assessed. Initial toxicology studies in animals are conducted to identify any major safety concerns. Safety pharmacology studies investigate the potential effects of the compound on major organ systems, such as the cardiovascular, respiratory, and central nervous systems.
A strategic approach to preclinical development involves iterative cycles of design, synthesis, and testing. Data from each stage informs the next, allowing for a data-driven progression of the most promising candidates while terminating the development of those with unfavorable profiles early in the process, thus conserving resources.
Q & A
Q. What are the common synthetic routes for 2-(4-Chlorophenyl)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves sulfonylation of 4-chlorobenzenesulfonyl chloride with an appropriate amine or aromatic precursor. Key steps include:
- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with an aromatic amine under basic conditions (e.g., triethylamine) in solvents like dichloromethane or DMF .
- Protective Group Strategies : Azido or hydroxyl groups may require protection during synthesis to prevent side reactions .
- Optimization Parameters :
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, aromatic protons appear at δ 7.2–8.1 ppm .
- Infrared (IR) Spectroscopy : Sulfonamide S=O stretches are observed at 1150–1350 cm .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. Single-crystal studies require high-purity samples and controlled crystallization in solvents like ethanol or acetonitrile .
Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity?
- Melting Point : 145–147°C, indicating high crystallinity .
- Solubility : Moderate solubility in DMSO and DMF but limited in water, affecting biological assay design .
- Stability : Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of derivatives with geometric isomerism?
- Isomerization : Lewis acids (e.g., BF) promote cis-to-trans isomerization of intermediates, as seen in Atovaquone synthesis .
- Crystallization-Driven Purification : Selective crystallization in solvents like hexane/ethyl acetate mixtures isolates desired diastereomers .
- Chiral Catalysts : Asymmetric synthesis using chiral auxiliaries or catalysts ensures enantioselectivity in sulfonamide derivatives .
Q. What methodological approaches are used to establish structure-activity relationships (SAR) for biological activity?
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., S. aureus) evaluate antibacterial potential .
- Enzyme Inhibition Studies : Kinase or protease inhibition assays quantify IC values. For example, derivatives with piperazine moieties show enhanced binding to therapeutic targets .
- Computational Docking : Molecular docking with proteins (e.g., COX-2) predicts binding affinities and guides structural modifications .
Q. How should researchers address contradictions in reported biological activities across studies?
- Purity Verification : Confirm compound purity via HPLC (>95%) to rule out impurities affecting activity .
- Assay Standardization : Use consistent cell lines (e.g., HEK293) and protocols to minimize variability .
- Meta-Analysis : Cross-reference datasets to identify trends, such as substituent electronegativity correlating with enhanced antimicrobial activity .
Q. What strategies improve crystallization of derivatives for X-ray analysis?
- Solvent Screening : Mixtures like methanol/water or slow evaporation in ethyl acetate yield high-quality crystals .
- Seeding : Introduce microcrystals to induce controlled nucleation.
- Temperature Gradients : Gradual cooling from 50°C to 4°C reduces lattice defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
